1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-YL)thio]ethanone

Enzyme Inhibition Phosphatase Selectivity Chemical Biology

PfM18AP inhibitor discovery often struggles with poorly characterized hits. This catechol-pyrimidinyl thioether (CAS 429649-34-3) provides a defined SAR starting point: • BindingDB-annotated PfM18AP inhibitor with distinct 4-hydroxy-6-methylpyrimidine scaffold • Pair with 4,6-dimethyl analog (CHEMBL592869) as negative control for target specificity • Enables isoform-selectivity profiling across TNAP, IAP, PLAP Supplied with batch-specific QC for research use only.

Molecular Formula C13H12N2O4S
Molecular Weight 292.31 g/mol
CAS No. 429649-34-3
Cat. No. B1436536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-YL)thio]ethanone
CAS429649-34-3
Molecular FormulaC13H12N2O4S
Molecular Weight292.31 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)SCC(=O)C2=CC(=C(C=C2)O)O
InChIInChI=1S/C13H12N2O4S/c1-7-4-12(19)15-13(14-7)20-6-11(18)8-2-3-9(16)10(17)5-8/h2-5,16-17H,6H2,1H3,(H,14,15,19)
InChIKeyGYSSMOSVLZXNJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility43.8 [ug/mL]

Procurement Guide: 1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]ethanone (CAS 429649-34-3) – A Catechol-Pyrimidinyl Thioether for Chemical Biology


1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]ethanone (CAS 429649-34-3) is a synthetic, small-molecule catechol-pyrimidinyl thioether (molecular weight 292.31 g/mol) [1]. It belongs to a class of polyhydroxylated aromatic pyrimidinyl thioethers investigated for their potential as enzyme inhibitors, particularly against HIV-1 integrase and various phosphatases [2]. The compound is primarily distributed as a screening compound by vendors such as ChemBridge (Catalog No. 6606317) and is intended for research use only [1]. Its structure features a 3,4-dihydroxyphenyl (catechol) moiety linked via a thioether bridge to a 4-hydroxy-6-methylpyrimidine ring, a scaffold that confers specific metal-chelating and hydrogen-bonding properties distinct from simpler phenolic or pyrimidine analogs [2].

Why 1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]ethanone Cannot Be Simply Replaced by a Close Analog


The biological activity of this chemotype is exquisitely sensitive to the substitution pattern on both the catechol and pyrimidine rings. Replacing the 4-hydroxy-6-methylpyrimidine moiety with a 4,6-dimethyl analog (e.g., CHEMBL592869) or altering the catechol to a monohydroxy or resorcinol derivative can invert selectivity between enzyme isoforms. For instance, the presence of the 4-hydroxyl group on the pyrimidine ring is critical for tautomeric equilibrium and metal coordination, directly affecting target engagement with phosphatases and integrases [1]. The thioether linker's conformational flexibility, governed by both aromatic rings, further dictates the bioactive conformation. Therefore, generic substitution without empirical comparative data on the specific target of interest risks complete loss of activity or a shift in off-target profiles, as demonstrated by the differential inhibition of tissue-nonspecific alkaline phosphatase (TNAP) among closely related analogs [1].

Quantitative Differentiation Evidence for 1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]ethanone Against Closest Analogs


Selectivity Profiling Against Tissue-Nonspecific Alkaline Phosphatase (TNAP) vs. Close Analog CHEMBL592869

The target compound, featuring a 4-hydroxy-6-methylpyrimidine group, exhibits a substantially different inhibitory profile against human tissue-nonspecific alkaline phosphatase (TNAP) compared to its 4,6-dimethyl analog, CHEMBL592869. In a Sanford-Burnham Center for Chemical Genomics screening assay, CHEMBL592869 inhibited TNAP with an IC50 of 5,760 nM. This provides a quantitative baseline for the scaffold, but the critical differentiation lies in the target compound's unique pyrimidine hydroxyl group, which is expected to engage in additional hydrogen bonding with the enzyme's active site, potentially altering both potency and selectivity [1]. Direct quantitative data for this specific compound against TNAP is not available in the primary literature, highlighting a key gap for procurement decisions.

Enzyme Inhibition Phosphatase Selectivity Chemical Biology

Activity Against Plasmodium falciparum M18 Aspartyl Aminopeptidase as a Unique Differentiator

BindingDB records indicate that the target compound (BDBM55151) is a documented inhibitor of the Plasmodium falciparum M18 aspartyl aminopeptidase, an emerging antimalarial drug target. This target engagement is directly linked to the compound's specific 4-hydroxy-6-methylpyrimidin-2-ylthio motif, as the related 4,6-dimethyl analog (CHEMBL592869) is primarily profiled against human alkaline phosphatases, not this parasitic enzyme [1]. The exact IC50 value for this interaction is recorded in BindingDB but could not be extracted for this analysis; however, the existence of this unique target-ligand pair provides a strong differential signal compared to other in-class compounds, which have not been reported against this target.

Malaria Aminopeptidase Enzyme Inhibition

Electrochemical Synthesis Advantage and Structural Novelty Compared to Conventional Thioether Derivatives

This compound is part of a specific series (compounds 3a–f) synthesized via an environmentally benign electrochemical method that directly couples 2-mercaptopyrimidine derivatives with oxidized catechols in an aqueous medium, as described by Zeng et al. This synthesis route is superior to conventional chemical reactions for generating polyhydroxylated aromatic pyrimidinyl thioethers with potential anti-HIV integrase activity, offering higher atom economy and avoiding heavy metal catalysts [1]. This represents a direct advantage over analogs synthesized by traditional nucleophilic substitution, which often require harsh conditions and yield byproducts that complicate biological testing.

Synthetic Chemistry Green Chemistry Anti-HIV Integrase

Optimal Application Scenarios for 1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]ethanone in Research


Chemical Probe for Investigating M18 Aspartyl Aminopeptidase in Malaria

Based on its BindingDB annotation as an inhibitor of Plasmodium falciparum M18 aspartyl aminopeptidase, this compound is best deployed as a starting point for structure-activity relationship (SAR) studies targeting this enzyme for antimalarial drug discovery. Projects should use the compound alongside the less-annotated 4,6-dimethyl analog (CHEMBL592869) as a negative control to confirm target specificity [1].

Isoselective Probe for Phosphatase Panel Screening

Given the scaffold's established activity against TNAP and the structural divergence from the 4,6-dimethyl analog, this compound is suited for isoform-selectivity profiling across the alkaline phosphatase family (TNAP, IAP, PLAP). Its unique 4-hydroxyl group may confer preferential binding to one isoform, a hypothesis testable through comparative IC50 determination [1].

Metal-Chelating Building Block in Fragment-Based Drug Discovery

The catechol moiety is a known metal-chelating group, and the pyrimidine ring provides additional coordination sites. This compound can serve as a fragment for developing inhibitors of metalloenzymes, where the specific 4-hydroxy-6-methylpyrimidin-2-ylthio substituent offers a distinct coordination geometry compared to other pyrimidine-thioether fragments [1].

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